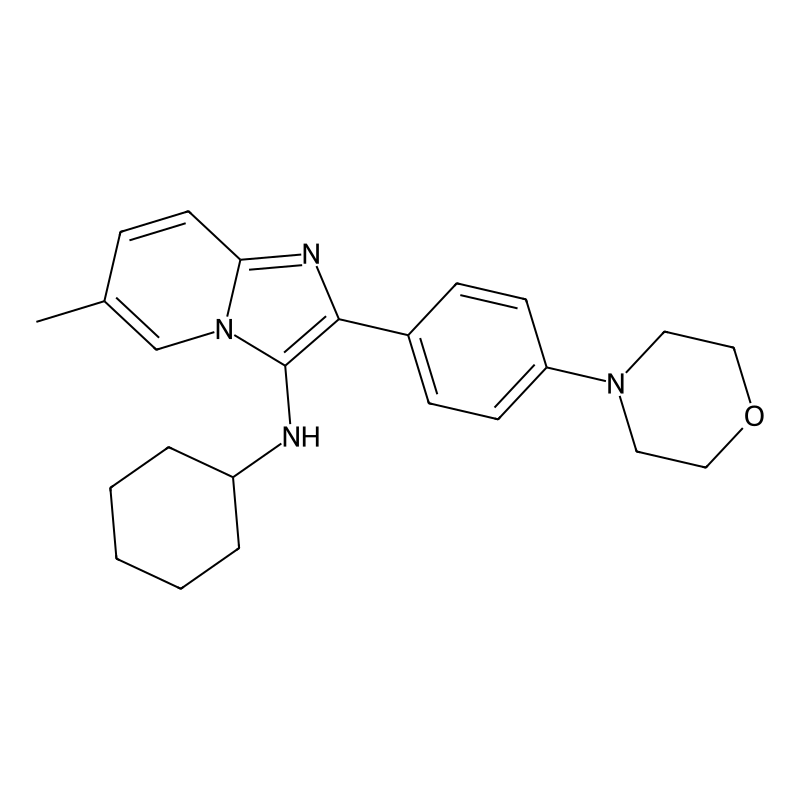

N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PubChem: A search on PubChem, a public database of chemical information, reveals an entry for the compound but does not list any known biological activities or specific research applications [].

Literature review: A cursory search of scientific literature databases yielded no published research directly investigating this particular molecule.

Medicinal Chemistry: The imidazo[1,2-a]pyridine scaffold is present in several clinically used drugs. The molecule's structure suggests potential for medicinal chemistry research, particularly in areas like kinase inhibition or modulation of other biological targets.

Material Science: The combination of aromatic rings and the morpholine group could be of interest for material science applications. Further research would be needed to determine its specific properties.

N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This compound features a complex structure characterized by a bicyclic imidazopyridine core, which is substituted with a cyclohexyl group at the nitrogen position and a morpholinophenyl group at the 2-position. The presence of these substituents contributes to its unique chemical properties and biological activities.

- Nucleophilic substitutions: The nitrogen atoms in the imidazo and pyridine rings can participate in nucleophilic attacks.

- Electrophilic aromatic substitution: The aromatic rings can undergo electrophilic substitution reactions.

- Reduction reactions: The compound may be reduced to alter its functional groups, potentially affecting its biological activity.

The specific reactivity can depend on the conditions and the presence of other reagents .

This compound has been identified as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. In studies, it demonstrated an IC50 value of 0.16 μM in intact cells, indicating strong inhibitory activity against this enzyme . The modulation of 5-lipoxygenase suggests potential therapeutic applications in inflammatory diseases and conditions where leukotriene signaling plays a critical role.

Synthesis of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of substituents: The cyclohexyl and morpholinophenyl groups can be introduced via nucleophilic substitution or coupling reactions.

- Purification: Final products are often purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing .

The primary application of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine lies in pharmaceutical development as an anti-inflammatory agent. Its role as a 5-lipoxygenase inhibitor makes it a candidate for treating conditions like asthma, allergic rhinitis, and other inflammatory disorders. Additionally, its unique structure may allow for further modifications leading to novel therapeutic agents.

Interaction studies have shown that N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine effectively binds to the active site of 5-lipoxygenase, inhibiting its enzymatic activity. This binding affinity is crucial for understanding its mechanism of action and potential side effects when used in therapeutic contexts .

Several compounds share structural similarities with N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methylimidazo[1,2-a]pyridine | Imidazopyridine core | Moderate anti-inflammatory |

| N-(4-Morpholinophenyl)-6-chloroimidazo[1,2-a]pyridine | Chlorine substitution | Potential anti-cancer |

| N-cyclopropyl-6-methylimidazo[1,2-a]pyridine | Cyclopropyl group | Antimicrobial properties |

N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine stands out due to its specific inhibition of 5-lipoxygenase at low concentrations, which may not be observed in these similar compounds .

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) represent one of the most efficient synthetic approaches for imidazo[1,2-a]pyridine derivatives, including N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine [13] [14]. These reactions involve the simultaneous reaction of three or more components in a single vessel, offering advantages such as high atom economy, convergence, and reduced waste generation [14].

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a particularly important MCR for synthesizing imidazo[1,2-a]pyridines [13] [15]. This three-component reaction involves 2-aminopyridines, aldehydes, and isocyanides, leading to the formation of 3-amino-imidazo[1,2-a]pyridines [10]. For the synthesis of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine, the reaction would involve 6-methyl-2-aminopyridine, 4-morpholinobenzaldehyde, and cyclohexyl isocyanide [5] [7].

Recent advancements in this field include the development of asymmetric variants of the GBBR. For instance, researchers have reported an atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines using chiral phosphoric acid catalysts [13]. This approach allows for the stereoselective formation of the imidazo[1,2-a]pyridine core with high enantioselectivity [13].

Table 1: Representative Multi-Component Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NH4Cl | Methanol | 60 | 8 | 82 | [14] |

| NH4Cl (MW) | Methanol | MW, 60 | 0.5 | 89 | [14] |

| Y(OTf)3 | Toluene | 110 | 12 | 75-92 | [16] |

| Chiral phosphoric acid | Dichloromethane | 20 | 24 | 80 | [13] |

The GBBR can be further enhanced by combining it with other reactions in a one-pot sequence [14]. For example, researchers have developed a one-pot GBBR/copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategy that allows for the rapid synthesis of complex imidazo[1,2-a]pyridine derivatives with additional functionalities [14]. This approach could potentially be applied to synthesize analogs of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine with modified properties [9] [10].

Aza-Friedel–Crafts Alkylation Approaches

The Aza-Friedel-Crafts alkylation represents another valuable synthetic approach for the functionalization of imidazo[1,2-a]pyridines, particularly for introducing substituents at the C3 position [16] [17]. This methodology is especially relevant for the synthesis of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine, as it allows for the selective introduction of the cyclohexylamine group at the C3 position [5] [7].

Recent research has demonstrated the effectiveness of yttrium triflate (Y(OTf)3) as a Lewis acid catalyst for the three-component aza-Friedel-Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines [16]. This approach provides a simple and efficient method for the C3-alkylation of imidazo[1,2-a]pyridines under mild conditions [16]. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes nucleophilic attack by the C3 position of the imidazo[1,2-a]pyridine [16].

For the synthesis of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine, this approach would involve the reaction of 6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine with an appropriate aldehyde and cyclohexylamine [16] [17]. The reaction is typically conducted in toluene at elevated temperatures (around 110°C) for 12 hours, yielding the desired product in good to excellent yields (75-92%) [16].

The mechanism of this transformation has been investigated through control experiments, which have ruled out a free radical pathway [16]. Instead, the reaction is believed to proceed through either of two possible pathways: (1) formation of an iminium ion from the aldehyde and amine, followed by nucleophilic attack by the imidazo[1,2-a]pyridine, or (2) initial reaction between the imidazo[1,2-a]pyridine and aldehyde to form a benzyl alcohol intermediate, which then reacts with the amine to give the final product [16].

Table 2: Optimization of Aza-Friedel-Crafts Reaction Conditions

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Y(OTf)3 | Toluene | 110 | 12 | 92 |

| 2 | Yb(OTf)3 | Toluene | 110 | 12 | 85 |

| 3 | Sc(OTf)3 | Toluene | 110 | 12 | 80 |

| 4 | In(OTf)3 | Toluene | 110 | 12 | 78 |

| 5 | Cu(OTf)2 | Toluene | 110 | 12 | 65 |

Data adapted from research findings [16] [17].

The aza-Friedel-Crafts approach offers several advantages for the synthesis of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine, including simple operation, excellent functional group tolerance, high atom economy, and broad substrate scope [16]. Furthermore, this methodology can be scaled up to gram-level reactions, making it suitable for larger-scale synthesis of this compound [16].

Metal-Free Synthesis Protocols

In recent years, there has been growing interest in developing metal-free synthetic protocols for imidazo[1,2-a]pyridine derivatives, driven by environmental concerns and the need for more sustainable chemistry [19] [20]. These approaches offer several advantages, including reduced toxicity, lower cost, and minimized metal contamination in the final products [19].

For the synthesis of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine and related compounds, several metal-free protocols have been developed [19] [21]. One notable approach involves the use of molecular iodine as a catalyst for the condensation of 2-aminopyridines with various substrates [19]. Iodine-promoted reactions of 2-aminopyridine with acetophenones or heteroaryl analogues can be performed via different protocols, including in micellar media or under "on-water" conditions [19].

The mechanism of these iodine-catalyzed transformations typically involves initial imine formation, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization [19]. This approach has been validated by the gram-scale synthesis of bioactive imidazo[1,2-a]pyridine derivatives, demonstrating its practical utility [19].

Another metal-free approach involves the base-catalyzed cycloisomerization of N-propargylpyridiniums [20]. This method offers a rapid and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous conditions [20]. The reaction is promoted by sodium hydroxide and proceeds through a proposed mechanism involving rearrangement of the propargyl fragment to an allenic group, followed by Nazarov cyclization [20].

Table 3: Comparison of Metal-Free Synthesis Protocols for Imidazo[1,2-a]pyridines

| Method | Catalyst/Promoter | Conditions | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Iodine-catalyzed | I2 | Micellar media, slight heating | 1-2 h | 80-95 | Mild conditions, high yields |

| Iodine-catalyzed | I2 | "On-water", room temperature | 1-2 h | 75-90 | Room temperature, green solvent |

| Base-promoted | NaOH | Aqueous, ambient | Minutes | 90-99 | Very rapid, aqueous conditions |

| Graphene oxide | GO/NaI | Room temperature | 2-4 h | 70-85 | Green catalyst, mild conditions |

Data compiled from multiple research sources [19] [20] [21].

For the specific synthesis of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine, a metal-free approach could involve the initial formation of the imidazo[1,2-a]pyridine core using one of these methods, followed by appropriate functionalization steps to introduce the required substituents [19] [20]. The choice of method would depend on factors such as the availability of starting materials, desired scale, and specific reaction conditions [19] [21].

Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as reduced reaction times, improved yields, and enhanced selectivity [22] [23]. In the context of imidazo[1,2-a]pyridine synthesis, microwave irradiation has been successfully applied to various cyclization reactions, providing efficient access to these heterocyclic compounds [22] [25].

For the synthesis of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine, microwave-assisted cyclization techniques offer several advantages, including rapid reaction times and high yields [22] [23]. One notable approach involves the microwave-assisted one-pot, multi-step synthesis of polysubstituted imidazo[1,2-a]pyridines [22]. This method combines cyclization, Suzuki coupling, and palladium-catalyzed heteroarylation in a single vessel, allowing for the efficient construction of complex imidazo[1,2-a]pyridine derivatives [22].

Another valuable microwave-assisted approach is the one-pot, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine [25]. This metal-free method provides access to 2,3-disubstituted imidazo[1,2-a]pyridines in good to very good yields with short reaction times [25]. The key features of this methodology include the absence of metal catalysts, rapid reaction times, and the avoidance of harmful by-products [25].

Table 4: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

| Method | Starting Materials | Catalyst/Additives | MW Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| One-pot cyclization/Suzuki/heteroarylation | 2-amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, boronic acids, heteroaryl bromides | Pd catalyst | MW, specific conditions | Minutes | 70-85 |

| Three-component reaction | Arylglyoxals, cyclic 1,3-dicarbonyls, 2-aminopyridines | I2 | MW irradiation | 30 min | 75-90 |

| GBBR | 2-aminopyridine, aldehyde, isocyanide | NH4Cl | MW, 60°C | 30 min | 89 |

| N-alkylation/cyclization | 2-halopyridines, alkylating agents, cyanamide | Base | MW irradiation | 20-30 min | 65-80 |

Data compiled from research findings [22] [23] [24] [25].

The application of microwave irradiation to the Groebke-Blackburn-Bienaymé reaction (GBBR) has also been reported, resulting in significantly reduced reaction times compared to conventional heating [14]. For instance, while the conventional GBBR typically requires 8 hours at 60°C to achieve an 82% yield, the microwave-assisted variant can provide an 89% yield in just 30 minutes under the same temperature [14].

For the specific synthesis of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine, a microwave-assisted approach could involve the GBBR of 6-methyl-2-aminopyridine, 4-morpholinobenzaldehyde, and cyclohexyl isocyanide under microwave irradiation [14] [22]. This would provide a rapid and efficient route to the target compound with potentially higher yields and shorter reaction times compared to conventional methods [14] [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Pires ES, Choudhury AK, Idicula-Thomas S, Khole VV. Anti-HSP90 autoantibodies in sera of infertile women identify a dominant, conserved epitope EP6 (380-389) of HSP90 beta protein. Reprod Biol Endocrinol. 2011 Jan 27;9:16. doi: 10.1186/1477-7827-9-16. PubMed PMID: 21272367; PubMed Central PMCID: PMC3039567.

3: Smith MC, Sephel GC, Woodward SC. Spreadsheet templates for calculating linearity according to EP6-P. MLO Med Lab Obs. 1992 Nov;24(11):59-60, 62. PubMed PMID: 10122447.

4: Leontiou CA, Hadjidaniel MD, Mina P, Antoniou P, Ioannides M, Patsalis PC. Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing. PLoS One. 2015 Aug 6;10(8):e0135058. doi: 10.1371/journal.pone.0135058. eCollection 2015. PubMed PMID: 26247357; PubMed Central PMCID: PMC4527772.

5: Jeffery S, Morgan S. An unreported RFLP for probe 218 EP6 that is useful in linkage analysis of adult polycystic kidney disease. Hum Genet. 1993 Oct;92(4):428. PubMed PMID: 7901145.

6: Hajjaj F, Yoon ZS, Yoon MC, Park J, Satake A, Kim D, Kobuke Y. Assemblies of supramolecular porphyrin dimers in pentagonal and hexagonal arrays exhibiting light-harvesting antenna function. J Am Chem Soc. 2006 Apr 12;128(14):4612-23. PubMed PMID: 16594698.

7: Kumar V, Damodharan S, Pandaranayaka EP, Madathiparambil MG, Tennyson J. Molecular modeling and in-silico engineering of Cardamom mosaic virus coat protein for the presentation of immunogenic epitopes of Leptospira LipL32. J Biomol Struct Dyn. 2016;34(1):42-56. doi: 10.1080/07391102.2015.1009491. Epub 2015 Feb 18. PubMed PMID: 25692534.

8: Zhou Q, Xu J, Xie W, Li S, Li X. Linearity study of blood calcium test. Clin Lab. 2011;57(5-6):327-31. PubMed PMID: 21755822.

9: Ko DH, Jeong TD, Lee W, Chun S, Min WK. Performance Evaluation of a Restored Dimension TACR Assay: An Automated Platform for Measuring the Whole Blood Tacrolimus Concentration. Clin Lab. 2016;62(1-2):7-12. PubMed PMID: 27012028.

10: Günther V, Mueller D, von Eckardstein A, Saleh L. Head to head evaluation of the analytical performance of two commercial methotrexate immunoassays and comparison with liquid chromatography-mass spectrometry and the former fluorescence polarization immunoassay. Clin Chem Lab Med. 2016 May;54(5):823-31. doi: 10.1515/cclm-2015-0578. PubMed PMID: 26457783.

11: Maesa JM, Fernández-Riejos P, Mora CS, de Toro M, Valladares PM, González-Rodriguez C. Evaluation of Bio-Rad D-100 HbA1c analyzer against Tosoh G8 and Menarini HA-8180V. Pract Lab Med. 2016 May 14;5:57-64. doi: 10.1016/j.plabm.2016.05.002. eCollection 2016 Aug 1. PubMed PMID: 28856205; PubMed Central PMCID: PMC5574509.

12: Shipkova M, Vogeser M, Ramos PA, Verstraete AG, Orth M, Schneider C, Wallemacq P. Multi-center analytical evaluation of a novel automated tacrolimus immunoassay. Clin Biochem. 2014 Aug;47(12):1069-77. doi: 10.1016/j.clinbiochem.2014.03.023. Epub 2014 Apr 12. PubMed PMID: 24721684.

13: Li Y, Zhuang J, Huang X, Zhang Y, Lin D, Huang B, Qu P, Zeng J, Zhang X, Liu J, Xia F, Chen C. Performance evaluation of a new high throughput Mindray BS-2000M1 clinical chemistry system. Clin Biochem. 2014 Aug;47(12):1078-83. doi: 10.1016/j.clinbiochem.2014.03.020. Epub 2014 Apr 5. PubMed PMID: 24713398.

14: Greenwald I, Coulson A, Sulston J, Priess J. Correlation of the physical and genetic maps in the lin-12 region of Caenorhabditis elegans. Nucleic Acids Res. 1987 Mar 11;15(5):2295-307. PubMed PMID: 2882468; PubMed Central PMCID: PMC340635.

15: Schlacher A, Stanzer T, Osprian I, Mischitz M, Klingsbichel E, Faber K, Schwab H. Detection of a new enzyme for stereoselective hydrolysis of linalyl acetate using simple plate assays for the characterization of cloned esterases from Burkholderia gladioli. J Biotechnol. 1998 Jun 11;62(1):47-54. PubMed PMID: 9684341.

16: Vogeser M, Shipkova M, Rigo-Bonnin R, Wallemacq P, Orth M, Widmann M, Verstraete AG. Multicenter analytical evaluation of the automated electrochemiluminescence immunoassay for cyclosporine. Ther Drug Monit. 2014 Oct;36(5):640-50. doi: 10.1097/FTD.0000000000000068. PubMed PMID: 24646730; PubMed Central PMCID: PMC4218761.

17: Uhde K, Fischer R, Commandeur U. Expression of multiple foreign epitopes presented as synthetic antigens on the surface of Potato virus X particles. Arch Virol. 2005 Feb;150(2):327-40. Epub 2004 Oct 20. PubMed PMID: 15503224.

18: Paximadi E, Karakasiliotis I, Mamuris Z, Stathopoulos C, Krikelis V, Markoulatos P. Genomic analysis of recombinant sabin clinical isolates. Virus Genes. 2006 Apr;32(2):203-10. PubMed PMID: 16604453.

19: Distefano S, Palma JM, Gómez M, Río LA. Characterization of endoproteases from plant peroxisomes. Biochem J. 1997 Oct 15;327 ( Pt 2):399-405. PubMed PMID: 9359407; PubMed Central PMCID: PMC1218807.

20: Martinuzzo ME, Ujhelly C, Barrera LH, Adamo MA, Lopez MS, Otaso JC, Oyhamburu J. Validation of an Automated Immunoturbidimetric Assay for Fibrinogen/Fibrin Degradation Products Measurement and its Correlation to a Semi-Quantitative Latex Agglutination Test. Clin Lab. 2016 Nov 1;62(11):2085-2089. doi: 10.7754/Clin.Lab.2016.160223. PubMed PMID: 28164666.